

# The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **AS1134900**, a novel inhibitor of NADP+-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.

## **Core Compound Details**

**AS1134900**, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.[1] [2]



| Property        | Value                                                                                                                | Reference |
|-----------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name   | 6-[(7-methyl-2-<br>propylimidazo[4,5-b]pyridin-4-<br>yl)methyl]-2-[2-(1H-tetrazol-5-<br>yl)phenyl]-1,3-benzothiazole | [1]       |
| Target          | NADP+-dependent malic enzyme 1 (ME1)                                                                                 | [1][3][4] |
| Inhibition Type | Allosteric, Uncompetitive                                                                                            | [1][3][4] |
| IC50            | 0.73 μΜ                                                                                                              | [1][2]    |
| Selectivity     | Highly selective for ME1 over ME2                                                                                    | [1][3][4] |

### **Mechanism of Action**

**AS1134900** functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that **AS1134900** binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]

The binding of **AS1134900** is facilitated by interactions with key amino acid residues. The benzothiazole moiety of **AS1134900** engages in  $\pi$ – $\pi$  stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]





Click to download full resolution via product page

Caption: Allosteric inhibition of ME1 by AS1134900.

### **Signaling Pathways Involving ME1**

ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.

- NADPH Production and Redox Homeostasis: ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8]
  This process helps cancer cells combat oxidative stress.[8]
- Lipid and Fatty Acid Biosynthesis: The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]



- Cancer Progression and Metastasis: Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]
- Metabolic Reprogramming: ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]



Click to download full resolution via product page

Caption: Key cellular processes regulated by ME1 activity.

## **Experimental Protocols**

The characterization of **AS1134900** involved several key experimental procedures.

### **ME1 Enzymatic Assay**







A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.[1][2]

#### Methodology:

- Recombinant human ME1 is incubated with its substrates, malate and NADP+.
- The ME1-catalyzed reaction produces NADPH.
- Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).
- The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.
- Potential inhibitors, such as AS1134900, are added to the reaction mixture to assess their effect on ME1 activity.





ME1 Enzymatic Assay Workflow

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Malic Enzyme 1 (ME1) in the Biology of Cancer: It's not Just Intermediary Metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142184#structure-of-as1134900-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com